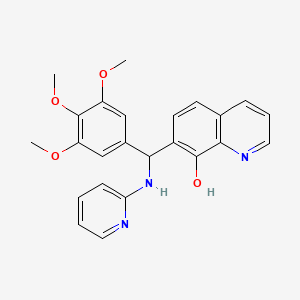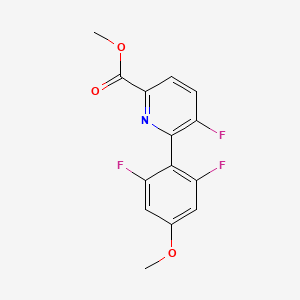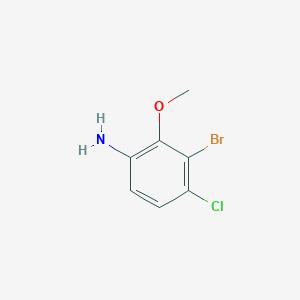
3-Bromo-4-chloro-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-2-methoxybenzenamine is an aromatic amine compound with the molecular formula C7H7BrClNO. It is a derivative of benzenamine, substituted with bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxybenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of 2-methoxyaniline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloro-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of the halogen atoms (bromine and chlorine) by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
NAS Reagents: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
EAS Reagents: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) for halogenation.
Major Products
NAS Products: Substituted benzenamines where the halogen atoms are replaced by nucleophiles.
EAS Products: Substituted aromatic compounds with additional functional groups such as nitro, sulfonyl, or halogen groups.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-2-methoxybenzenamine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-2-methoxybenzenamine involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atoms . In electrophilic aromatic substitution reactions, the methoxy group activates the ring, facilitating the attack by electrophiles and the formation of substituted products .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-chlorobenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-Chloro-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity and the types of reactions it undergoes.
3-Bromo-2-methoxyaniline: Lacks the chlorine atom, influencing its chemical behavior and applications.
Uniqueness
3-Bromo-4-chloro-2-methoxybenzenamine is unique due to the presence of both electron-withdrawing (bromine and chlorine) and electron-donating (methoxy) groups on the aromatic ring. This combination of substituents significantly influences its reactivity and makes it a valuable compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H7BrClNO |
|---|---|
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-2-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
Clave InChI |
LFYCVYRGFRVJCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1Br)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


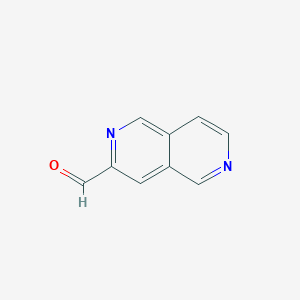
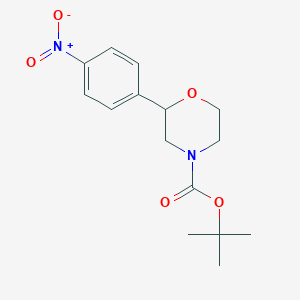
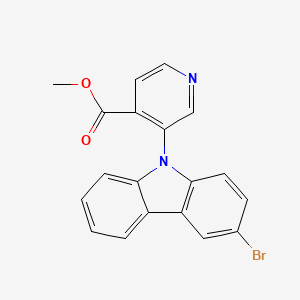

![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)


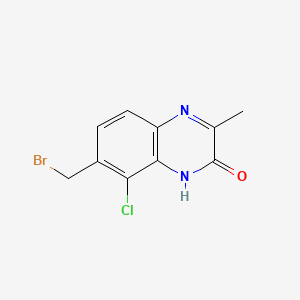
![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
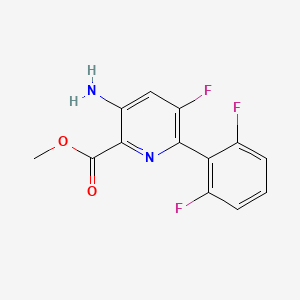
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)
